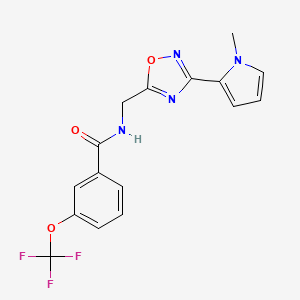

6-(2-氯苯甲酰氨基)-己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-(2-Chloro-benzoylamino)-hexanoic acid” is a complex organic compound. It’s likely to be a derivative of benzoyl chloride, which is an organochlorine compound with the formula C7H5ClO . Benzoyl chloride is a colorless, fuming liquid with an irritating odor, and consists of a benzene ring (C6H6) with an acyl chloride (−C(=O)Cl) substituent .

Synthesis Analysis

The synthesis of similar compounds often involves multistep processes. For instance, benzoylated products can be synthesized by the benzoylation of substituted phenols under low temperature . These products can then undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition to give hydroxy benzophenones .

Molecular Structure Analysis

The molecular structure of “6-(2-Chloro-benzoylamino)-hexanoic acid” is likely to be complex due to the presence of multiple functional groups. For instance, 2-Chlorobenzyl chloride, a related compound, has the empirical formula C7H6Cl2 .

Chemical Reactions Analysis

Benzoyl chloride, a related compound, is known to react with water to produce hydrochloric acid and benzoic acid . It also reacts with alcohols to give the corresponding esters and with amines to give the amide .

科学研究应用

Antimicrobial Activity

The synthesis and characterization of this compound have been explored for its antimicrobial properties . Researchers have investigated its effectiveness against bacterial and fungal strains. Notably, compounds 9a, 9e, and 9g demonstrated promising inhibition against tested strains. Further studies involving disc diffusion, broth dilution methods, and molecular docking simulations have shed light on its potential as an antimicrobial agent.

Organic Synthesis and Catalysis

The chlorobenzoylamino group in this compound can serve as a versatile building block for organic synthesis. Researchers have explored its use in one-step selective synthesis reactions, such as the conversion of 2-chlorotoluene to 2-chlorobenzonitrile via ammoxidation . Understanding its reactivity and catalytic properties is crucial for designing efficient synthetic routes.

Nonlinear Optical Materials

The crystal structure of l-histidinium glutarate monohydrate (LHG) , which contains a similar benzoylamino moiety, has been investigated for its nonlinear optical properties . While not identical to our compound, this research highlights the potential of related structures for second harmonic generation. Further exploration of 6-(2-Chloro-benzoylamino)-hexanoic acid in this context could reveal interesting optical behavior.

作用机制

Mode of Action

It can be inferred from the structure of the compound that it might undergo reactions at the benzylic position . The compound contains a benzoyl group, which is known to participate in nucleophilic substitution reactions . The chlorine atom attached to the benzene ring might also play a role in its reactivity .

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

The action, efficacy, and stability of 6-(2-Chloro-benzoylamino)-hexanoic acid might be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, the reactivity of the benzoyl group might be affected by the pH of the environment

属性

IUPAC Name |

6-[(2-chlorobenzoyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c14-11-7-4-3-6-10(11)13(18)15-9-5-1-2-8-12(16)17/h3-4,6-7H,1-2,5,8-9H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWGGDIMBONNGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Chloro-benzoylamino)-hexanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,3S,4R,4aS,8aS)-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,4a,8,8-tetramethyl-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol](/img/structure/B3016751.png)

![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)

![3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3016761.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![3-benzyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016770.png)